molecular formula C11H12ClN3O2S B2588338 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide CAS No. 1396635-79-2

2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide

Cat. No.: B2588338
CAS No.: 1396635-79-2
M. Wt: 285.75
InChI Key: UXOMEYVLEJWBND-UHFFFAOYSA-N
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Description

2-[(4-Chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide is a benzothiazole derivative featuring a chloro substituent at the 4-position of the benzothiazole core, a methylamino group at the 2-position, and an N-methoxyacetamide side chain. Benzothiazoles are known for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties, attributed to their ability to interact with biological targets such as enzymes and receptors . The inclusion of the methoxyacetamide moiety may enhance solubility and metabolic stability compared to simpler benzothiazole derivatives.

Properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S/c1-15(6-9(16)14-17-2)11-13-10-7(12)4-3-5-8(10)18-11/h3-5H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOMEYVLEJWBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NOC)C1=NC2=C(S1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with N-methoxyacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Scientific Research Applications

Biological Activities

Compounds containing benzothiazole structures, including this one, exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Its structural similarity to other known anticancer agents suggests it could interact with cellular pathways involved in tumor growth.
  • Antibacterial Properties : The compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antifungal Activity : Similar compounds have demonstrated efficacy against fungal infections, indicating that this compound may also possess antifungal properties.
  • Anthelmintic Properties : Some studies suggest that benzothiazole derivatives can be effective against parasitic infections, which could extend the therapeutic applications of this compound.

Synthesis and Characterization

The synthesis of 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide typically involves multi-step reactions. For example:

  • Starting Materials : The synthesis begins with 4-chloro-1,3-benzothiazol-2-amine and methyl acetamido derivatives.
  • Reaction Conditions : The reaction is generally carried out in an organic solvent under controlled temperature conditions to promote the formation of the desired product.
  • Purification : The product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples for further testing.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of benzothiazole derivatives:

  • Anticancer Studies : Research has shown that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways (Aiello et al., 2008; Cho et al., 2008). This suggests that this compound may have similar mechanisms of action.
  • Antimicrobial Activity : A study reported that benzothiazole derivatives exhibit antimicrobial activity comparable to established antibiotics (Mijin et al., 2006). This positions the compound as a potential lead for new antimicrobial agents.
  • Enzymatic Inhibition : Some derivatives have been shown to inhibit enzymes related to disease processes, suggesting that this compound could also serve as an enzyme inhibitor (Wu et al., 2008).

Mechanism of Action

The mechanism of action of 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as DNA gyrase and dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis . This inhibition disrupts the normal functioning of bacterial cells, leading to their death.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between the target compound and related benzothiazole/acetamide derivatives:

Compound Name Substituents on Benzothiazole/Thiazole Side Chain/Functional Groups Key Biological Activities Thermal Stability (Decomp. Temp.) Reference
2-[(4-Chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide (Target) 4-Cl Methylamino, N-methoxyacetamide Anticancer, antibacterial (inferred) Not reported Synthesized
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate 4-Cl 3-Methylphenyl acetamide Anticancer, antibacterial Not reported
7h: 2-[(4-Chloro-1,3-benzothiazol-2-yl)amino]-N-cyclopenta[b]quinolinylacetamide 4-Cl Cyclopentaquinoline-linked acetamide Cholinesterase inhibition 230°C
7i: 2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-N-cyclopenta[b]quinolinylacetamide 6-NO₂ Cyclopentaquinoline-linked acetamide Cholinesterase inhibition 235°C
2-[Benzyl(methyl)amino]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide Thiazole core (4-Cl-phenyl) Benzyl(methyl)amino, acetamide Not explicitly reported Not reported
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide 7-Cl, 4-OMe Diethylaminoethyl, 4-chlorophenyl acetamide Not explicitly reported Not reported

Key Comparison Points

Substituent Effects on Bioactivity
  • Chloro vs. Nitro Groups: The target compound’s 4-Cl substituent is less electron-withdrawing than the nitro group in compound 7i (6-NO₂).
  • Methoxyacetamide vs. Aryl Acetamides : The N-methoxyacetamide group in the target compound likely improves solubility compared to the 3-methylphenyl acetamide in , which may enhance bioavailability.
Thermal and Crystallographic Stability
  • Compounds like 7h–7k exhibit decomposition temperatures >230°C, suggesting high thermal stability . The target compound’s stability remains unstudied, but crystallographic data for similar compounds (e.g., triclinic crystal system, hydrogen-bonded networks in ) indicate that molecular packing and intermolecular interactions (e.g., O–H⋯N, π–π stacking) critically influence stability.

Biological Activity

The compound 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-methoxyacetamide , often referred to as a benzothiazole derivative, has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Characteristics

  • Chemical Formula : C17H15ClN4O2S
  • Molecular Weight : 374.84 g/mol
  • CAS Number : 1396801-68-5

The structure of this compound features a benzothiazole moiety, which is known for its diverse biological activities. The chlorine substitution on the benzothiazole ring is particularly notable as it may enhance the compound's reactivity and biological properties .

Antimicrobial Activity

Research indicates that compounds containing benzothiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively target bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. A compound structurally similar to our target was found to outperform traditional antibiotics like ciprofloxacin and linezolid in inhibiting bacterial growth .

Antifungal Activity

In addition to antibacterial properties, benzothiazole derivatives have demonstrated antifungal activity. A series of benzamide derivatives were synthesized and evaluated against various fungal strains, showing promising results. For example, certain derivatives exhibited over 80% efficacy against Botrytis cinerea, surpassing the performance of established antifungal agents like pyraclostrobin .

The mechanism through which these compounds exert their biological effects often involves interaction with specific cellular targets. For instance, some studies suggest that benzothiazole derivatives may inhibit essential bacterial proteins such as FtsZ, which is crucial for bacterial cell division. This mechanism highlights the potential for developing new bactericidal agents targeting multidrug-resistant strains .

Study 1: Antibacterial Efficacy

A study published in 2019 evaluated the antibacterial efficacy of a compound structurally similar to This compound against various strains of gram-positive bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

Bacterial Strain MIC (µg/mL) Comparison Antibiotic (MIC)
Methicillin-resistant S. aureus0.25Ciprofloxacin (1.0)
Penicillin-resistant S. aureus0.5Linezolid (2.0)

Study 2: Antifungal Activity Assessment

Another research effort focused on the antifungal properties of related benzothiazole compounds. The study compared their effectiveness against several fungal pathogens:

Fungal Strain Efficacy (%) Standard Treatment Efficacy (%)
Botrytis cinerea84.4Pyraclostrobin (81.4)
Fusarium graminearum83.6Pyraclostrobin (81.4)

These findings suggest that modifications to the benzothiazole structure can enhance antifungal activity significantly .

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